

Barnidipine-d5 chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Barnidipine-d5

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An In-depth Technical Guide to **Barnidipine-d5**: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, understanding the characteristics of isotopically labeled compounds is paramount for robust analytical method development and pharmacokinetic studies. This guide provides a comprehensive overview of the chemical properties and structure of **Barnidipine-d5**, a deuterated analog of the calcium channel blocker Barnidipine.

Core Chemical Properties

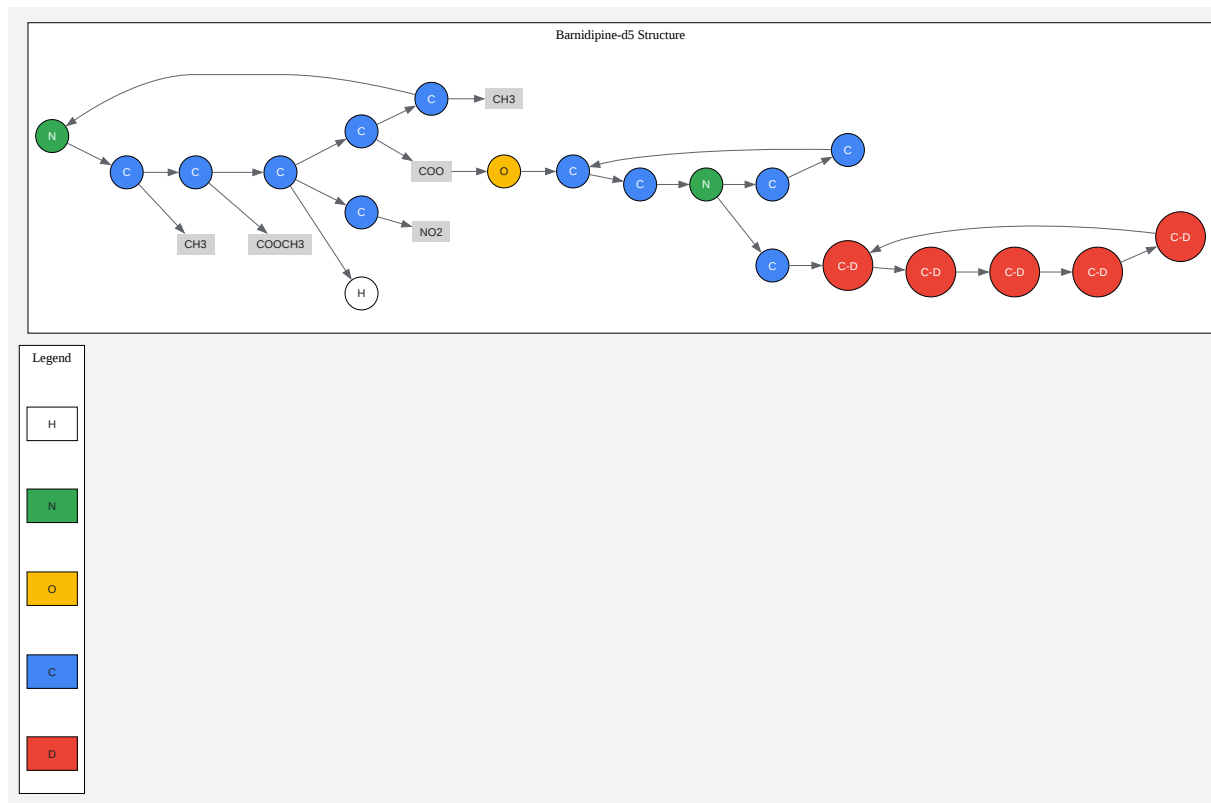
Barnidipine-d5 is a stable isotope-labeled form of Barnidipine, primarily utilized as an internal standard for the quantification of Barnidipine in biological matrices using mass spectrometry-based assays.^{[1][2]} The incorporation of five deuterium atoms enhances its molecular weight, allowing for clear differentiation from the unlabeled drug without altering its chemical behavior in chromatographic and mass spectrometric systems.

Table 1: Chemical and Physical Properties of **Barnidipine-d5**

Property	Value	Source(s)
Chemical Name	3-methyl 5-((S)-1-((phenyl-d5)methyl)pyrrolidin-3-yl) (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate	[1][3][4]
Synonyms	Mepirodipine-d5, YM-09730-5-d5	[1][5]
Molecular Formula	C ₂₇ H ₂₄ D ₅ N ₃ O ₆ (free base)	[4]
C ₂₇ H ₂₅ D ₅ ClN ₃ O ₆ (HCl salt)	[1]	
Molecular Weight	496.6 g/mol (free base)	[4]
533.03 g/mol (HCl salt)	[1][3]	
CAS Number	2771469-19-1 (free base)	[4][6]
Appearance	Pale Yellow Solid	[7]
Purity	≥99% deuterated forms (d1-d5)	[8]
Solubility	Soluble in Methanol	[9]
Storage	-20°C	[2]
Stability	≥ 4 years	[2]

Chemical Structure

Barnidipine-d5 shares the same core structure as Barnidipine, a dihydropyridine calcium channel blocker.[7] The key structural feature is the presence of five deuterium atoms on the phenyl ring of the benzyl group attached to the pyrrolidine ring. This specific labeling provides a significant mass shift for mass spectrometric detection while minimizing the potential for isotopic exchange.



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Caption: Chemical structure of **Barnidipine-d5**.

Experimental Protocols and Applications

Barnidipine-d5 is crucial for the accurate quantification of barnidipine in biological samples, primarily through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).^[10] While specific synthesis protocols for **Barnidipine-d5** are proprietary and not detailed in the public domain, its application in bioanalytical methods is well-documented.

Bioanalytical Method for Barnidipine Quantification using LC-MS/MS

The following outlines a typical experimental protocol for the analysis of barnidipine in human plasma using **Barnidipine-d5** as an internal standard. This protocol is a composite of

methodologies described in the literature.[\[9\]](#)[\[10\]](#)[\[11\]](#)

1. Sample Preparation (Liquid-Liquid Extraction)

- To 500 μ L of human plasma, add a known concentration of **Barnidipine-d5** solution (internal standard).
- Add an appropriate extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
- Vortex mix for a specified time (e.g., 10 minutes).
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions

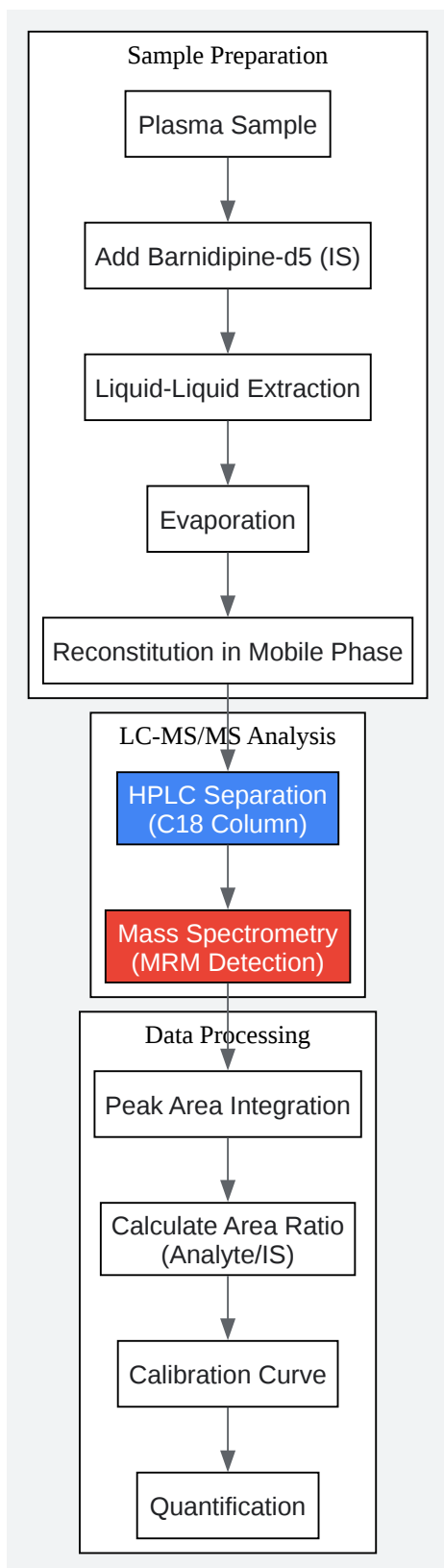
- HPLC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A reverse-phase C18 column (e.g., Phenomenex Luna HILIC, 150mm x 4.6mm, 3.0 μ m) is often used.[\[10\]](#)
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 2 mM Ammonium Formate, pH 4 with Formic Acid) and an organic solvent (e.g., Methanol or Acetonitrile).[\[9\]](#)[\[10\]](#)
- Flow Rate: A typical flow rate is around 0.5 mL/min.[\[10\]](#)
- Column Temperature: Maintained at a constant temperature, for example, 40°C.[\[10\]](#)
- Injection Volume: Typically 10 μ L.[\[10\]](#)

3. Mass Spectrometric Conditions

- **Mass Spectrometer:** A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
- **Ionization Source:** Electrospray Ionization (ESI) in positive ion mode is common for barnidipine analysis.[\[10\]](#)
- **Scan Mode:** Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for both barnidipine and **Barnidipine-d5**.
- **Ion Source Parameters:** Parameters such as ion source temperature (e.g., 600°C), ion spray voltage (e.g., 3200 V), and gas flows (curtain gas, nebulizer gas, and drying gas) are optimized for maximum signal intensity.[\[10\]](#)

4. Data Analysis

- The concentration of barnidipine in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard (**Barnidipine-d5**).
- A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
- A weighted linear regression (e.g., $1/x^2$) is typically used to fit the calibration curve.[\[10\]](#)



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Caption: Bioanalytical workflow for Barnidipine.

Mechanism of Action and Biological Context

While **Barnidipine-d5**'s primary role is as an analytical standard, it is important to understand the biological activity of its non-deuterated counterpart, barnidipine. Barnidipine is a potent L-type calcium channel antagonist.^[5] By blocking the influx of calcium ions into vascular smooth muscle cells, it causes vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, blood pressure.^{[2][5]} It is used clinically for the treatment of hypertension.^{[12][13]} The metabolic pathways of barnidipine in humans include hydrolysis of the benzylopyrrolidine ester, N-debenzylation, and oxidation of the dihydropyridine ring.^[14]

Conclusion

Barnidipine-d5 is an indispensable tool for the accurate and precise quantification of barnidipine in research and clinical settings. Its well-defined chemical structure and properties, particularly its isotopic purity and stability, make it an ideal internal standard for demanding LC-MS/MS applications. The methodologies outlined in this guide provide a framework for the development and validation of robust bioanalytical assays for barnidipine, contributing to a better understanding of its pharmacokinetics and therapeutic efficacy.

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- To cite this document: BenchChem. [Barnidipine-d5 chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371404#barnidipine-d5-chemical-properties-and-structure]

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